molecular formula C19H16F2O6 B021879 ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate CAS No. 143157-22-6

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B021879
CAS No.: 143157-22-6
M. Wt: 378.3 g/mol
InChI Key: PRZDMMRKPZAYHW-RKVPGOIHSA-N
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Description

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H16F2O6 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

143157-22-6

Molecular Formula

C19H16F2O6

Molecular Weight

378.3 g/mol

IUPAC Name

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1

InChI Key

PRZDMMRKPZAYHW-RKVPGOIHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3

Synonyms

3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 2
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 3
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 4
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Reactant of Route 4
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 6
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Customer
Q & A

Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?

A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []

Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?

A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.

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